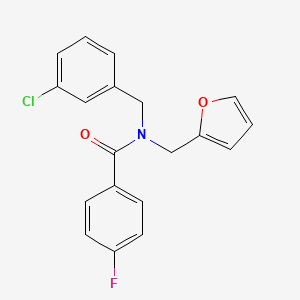

N-(3-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide

Description

N-(3-Chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide is a benzamide derivative featuring dual substitution: a 3-chlorobenzyl group and a furan-2-ylmethyl group on the amide nitrogen, along with a 4-fluoro substituent on the benzamide ring.

Properties

Molecular Formula |

C19H15ClFNO2 |

|---|---|

Molecular Weight |

343.8 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)methyl]-4-fluoro-N-(furan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C19H15ClFNO2/c20-16-4-1-3-14(11-16)12-22(13-18-5-2-10-24-18)19(23)15-6-8-17(21)9-7-15/h1-11H,12-13H2 |

InChI Key |

UYXPPMXTLYUQBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-chlorobenzylamine to yield the intermediate N-(3-chlorobenzyl)-4-fluorobenzamide. This intermediate is further reacted with furan-2-ylmethylamine under appropriate conditions to obtain the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

- Oxidation of the furan ring can yield furan-2-carboxylic acid derivatives.

- Reduction of the nitro group can yield the corresponding amine.

- Substitution of the chlorine atom can yield various substituted benzyl derivatives.

Scientific Research Applications

N-(3-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the furan ring and the benzamide core can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Positional Isomerism: Chlorobenzyl Substitution

The compound N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide (BH52620, CAS 874191-87-4) is a positional isomer differing only in the chlorine substituent’s location (2- vs. 3-chlorobenzyl). Key comparisons include:

- Crystallinity and Solubility : highlights that halogen positioning (e.g., bromo vs. fluoro in crystal structures) influences packing via halogen bonding (e.g., F⋯O contacts at 2.982 Å) .

Table 1: Comparison of Chlorobenzyl Derivatives

Benzamide Ring Substitution Patterns

Compounds with nitro or methoxy groups on the benzamide ring () provide insights into electronic effects:

- N-(Furan-2-ylmethyl)-5-methoxy-2-nitrobenzamide (1d) : Methoxy groups enhance electron density, which may increase solubility but reduce metabolic stability.

Table 2: Substituent Effects on Benzamide Derivatives

| Compound | Substituents | Yield (%) | Physical State |

|---|---|---|---|

| 1e | 4-Fluoro, 2-nitro | 71 | White solid |

| 1d | 5-Methoxy, 2-nitro | 95 | Brown solid |

| Target Compound | 4-Fluoro, 3-chlorobenzyl | N/A | Not reported |

Physicochemical and Crystallographic Properties

- Crystal Packing: In , fluorobenzoyl and bromo substituents induce distinct molecular conformations, with fluorophenyl rings tilted at ~73° relative to the naphthoquinone core. Similar steric effects may govern the target compound’s crystal packing .

- Hydrogen Bonding: Weak C–H⋯O/F interactions (e.g., 2.977 Å Br⋯O contacts in ) suggest that the target compound’s chloro and fluoro groups may participate in non-covalent interactions .

Biological Activity

N-(3-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics

- Molecular Formula : C₁₉H₁₅ClFNO₂

- Molecular Weight : Approximately 343.8 g/mol

- IUPAC Name : N-(3-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide

The compound features a benzamide core with a chlorobenzyl moiety, a fluorine atom, and a furan derivative, contributing to its unique chemical properties and biological activities.

Structural Comparison

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide | Contains 2-chloro instead of 3-chloro | Different reactivity due to chlorine position |

| N-(furan-2-ylmethyl)benzamide | Lacks chlorine and fluorine substituents | Simpler structure may lead to different properties |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives | Contains piperazine and pyrazine rings | Potentially different biological activities |

Antimicrobial Properties

Research indicates that N-(3-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The mechanism of action is believed to involve the inhibition of specific enzymes critical for bacterial growth and proliferation.

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro assays demonstrated its potential efficacy against common fungal pathogens, suggesting that it may serve as a promising candidate for antifungal drug development.

Anticancer Properties

A major area of interest is the anticancer potential of N-(3-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide. Studies have indicated that it may inhibit cell proliferation in various cancer cell lines through:

- Enzyme Inhibition : Binding to specific enzymes involved in cell cycle regulation.

- Receptor Modulation : Interacting with receptors that mediate cell growth signals.

Case Study: In Vitro Cancer Cell Line Testing

A study conducted on several cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. The IC₅₀ values were determined to be approximately 15 µM for MCF-7 cells, indicating potent anticancer activity.

The proposed mechanism involves:

- Enzymatic Inhibition : The compound's interaction with key metabolic enzymes leads to disrupted cellular processes.

- Apoptosis Induction : Evidence suggests that treatment with the compound triggers apoptotic pathways in cancer cells.

Synthesis Methods

The synthesis of N-(3-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions:

- Chlorination : Introducing the chlorine atom into the benzyl group.

- Fluorination : Adding the fluorine atom at the para position of the benzamide.

- Furan Derivatization : Attaching the furan group through a coupling reaction.

Synthetic Route Overview

-

Chlorination Reaction :

- Starting material: Benzyl chloride

- Reagent: Chlorinating agent (e.g., thionyl chloride)

-

Fluorination Reaction :

- Starting material: Chlorobenzene

- Reagent: Fluorinating agent (e.g., potassium fluoride)

-

Furan Coupling :

- Reactants: Chlorobenzyl amine and furan derivative

- Conditions: Basic medium (e.g., NaOH)

Research Findings and Future Directions

Ongoing research is focused on optimizing the structure of N-(3-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide to enhance its biological activity and reduce potential side effects. Future studies will likely explore:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the existing structure affect biological outcomes.

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.

- Mechanistic Studies : Elucidating the detailed molecular mechanisms underlying its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.